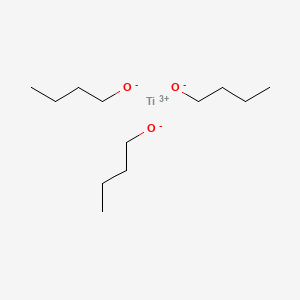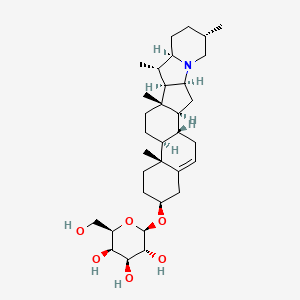
Sinoside
概要
説明
Sinoside is a natural dianthrone glycoside primarily derived from medicinal plants such as Senna and Rhubarb. It is known for its potent laxative properties and has been traditionally used in herbal medicine for treating constipation. This compound is a member of the anthraquinone family and is characterized by its unique chemical structure, which includes two anthraquinone units linked by a glycosidic bond .
準備方法
Synthetic Routes and Reaction Conditions: Sinoside can be synthesized through the extraction of Senna leaves or Rhubarb roots. The extraction process typically involves maceration of the dried plant material in a hydroalcoholic solution, followed by purification using chromatographic techniques such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale extraction and purification processes. The plant material is subjected to maceration in ethanol or methanol, followed by filtration and concentration. The concentrated extract is then purified using column chromatography to isolate this compound in its pure form .
化学反応の分析
Types of Reactions: Sinoside undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form anthraquinone derivatives.
Reduction: Reduction of this compound leads to the formation of anthrone derivatives.
Hydrolysis: Hydrolysis of this compound results in the cleavage of the glycosidic bond, yielding free anthraquinones and sugars.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Hydrolysis: Acidic or enzymatic hydrolysis is employed to break the glycosidic bond.
Major Products Formed:
Oxidation: Anthraquinone derivatives.
Reduction: Anthrone derivatives.
Hydrolysis: Free anthraquinones and sugars.
科学的研究の応用
Sinoside has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying glycosidic bond cleavage and anthraquinone chemistry.
Biology: Investigated for its effects on gut microbiota and its potential role in modulating metabolic pathways.
Medicine: Explored for its laxative properties and potential therapeutic applications in treating constipation, obesity, and type 2 diabetes mellitus.
Industry: Utilized in the formulation of herbal laxatives and dietary supplements
作用機序
Sinoside is often compared with other anthraquinone glycosides such as:
- Sennoside A
- Sennoside B
- Sennoside C
- Sennoside D
Uniqueness: this compound is unique due to its specific glycosidic linkage and its potent laxative properties. While other sennosides also exhibit laxative effects, this compound is particularly noted for its efficacy and rapid onset of action .
類似化合物との比較
- Sennoside A: Another major laxative component derived from Senna.
- Sennoside B: Similar in structure to Sinoside but with different glycosidic linkages.
- Sennoside C and D: Less common but still present in Senna and Rhubarb .
特性
IUPAC Name |
(3S,5R,10R,11R,13R,14S,17R)-11,14-dihydroxy-3-[(2S,5R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-10-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H44O9/c1-16-27(34)23(36-3)12-25(38-16)39-19-6-8-29(15-31)18(11-19)4-5-21-26(29)22(32)13-28(2)20(7-9-30(21,28)35)17-10-24(33)37-14-17/h10,15-16,18-23,25-27,32,34-35H,4-9,11-14H2,1-3H3/t16?,18-,19+,20-,21?,22-,23?,25-,26?,27-,28-,29-,30+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCBRFHLMVHXWFV-RJNXOFJDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)OC2CCC3(C(C2)CCC4C3C(CC5(C4(CCC5C6=CC(=O)OC6)O)C)O)C=O)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1[C@H](C(C[C@H](O1)O[C@H]2CC[C@]3([C@@H](C2)CCC4C3[C@@H](C[C@]5([C@@]4(CC[C@@H]5C6=CC(=O)OC6)O)C)O)C=O)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H44O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70964943 | |
| Record name | 3-[(2,6-Dideoxy-3-O-methylhexopyranosyl)oxy]-11,14-dihydroxy-19-oxocard-20(22)-enolide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70964943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
548.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
507-87-9 | |
| Record name | Sinoside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000507879 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-[(2,6-Dideoxy-3-O-methylhexopyranosyl)oxy]-11,14-dihydroxy-19-oxocard-20(22)-enolide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70964943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![Strobosid [German]](/img/structure/B3343211.png)


